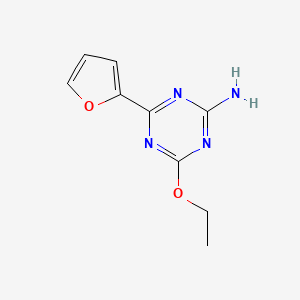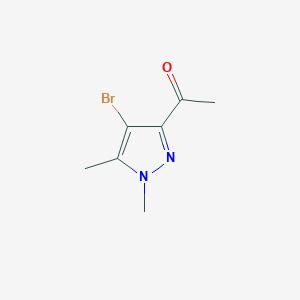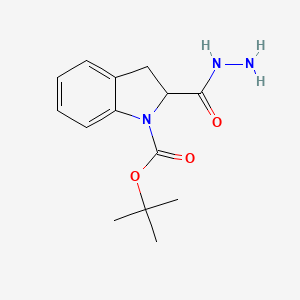![molecular formula C8H8N2S2 B13133940 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine: is a heterocyclic compound with a bicyclic scaffold. It belongs to the class of pyridine-based derivatives, which play a crucial role in modern drug development. These compounds exhibit multifaceted pharmacological effects and therapeutic applications. Thiazolo[4,5-b]pyridines, in particular, are biologically relevant purine bioisosteres .
Métodos De Preparación
Synthetic Routes:: The synthesis of thiazolo[4,5-b]pyridines involves annulation of a pyridine ring with a thiazole heterocycle. Here are some common synthetic approaches:
Heterocycle Annulation: Starting from pyridine derivatives, thiazole rings are introduced via cyclization reactions. Various reagents and conditions can be employed to achieve this annulation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity:: 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine can undergo several types of reactions:
Oxidation: Oxidative processes can lead to the formation of various oxidation states.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substituents can be introduced or replaced.
Cyclization: Intramolecular cyclizations are essential for forming the bicyclic structure.
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrazine hydrate (N₂H₄·H₂O): Facilitates cyclization.
Alkylating agents: For introducing alkyl groups.
Metal catalysts: Promote specific reactions.
Major Products:: The specific products depend on the reaction conditions and substituents. Variations in functional groups lead to diverse derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine finds applications in:
Medicinal Chemistry: As potential drug candidates due to their pharmacological activities.
Biological Studies: Investigating interactions with receptors and cellular pathways.
Industry: Possible use in agrochemicals, antioxidants, and antimicrobial agents.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
While thiazolo[4,5-b]pyridines are unique, they share similarities with other heterocyclic compounds. Notable analogs include thiazoles, pyranothiazoles, and related purine bioisosteres.
Propiedades
Fórmula molecular |
C8H8N2S2 |
|---|---|
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
6-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-6-7(9-4-5)10-8(11-2)12-6/h3-4H,1-2H3 |
Clave InChI |
LDUAGZNXEHWTCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)N=C(S2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)






![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)



![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
